molecular formula C19H24BrNO4 B1521031 tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 1017781-49-5

tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B1521031
CAS No.: 1017781-49-5
M. Wt: 410.3 g/mol
InChI Key: HYPNRUMOHGUQHU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24BrNO4 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is an intermediate of Niraparib . Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

As a PARP inhibitor, Niraparib works by blocking the action of PARP proteins, which can help cancer cells repair their damaged DNA . By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to their death .

Biochemical Pathways

The compound affects the DNA repair pathway in cells. When the DNA in a cell is damaged, PARP proteins help to repair the damage. If the action of PARP is inhibited, the cell is unable to repair its DNA, and it dies . This is particularly effective in cancer cells, which have other defects in their DNA repair pathways.

Result of Action

The result of the action of this compound, through its role in the synthesis of Niraparib, is the inhibition of PARP. This leads to an accumulation of DNA damage in cancer cells, which ultimately results in cell death .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNRUMOHGUQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678111
Record name tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-49-5
Record name tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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